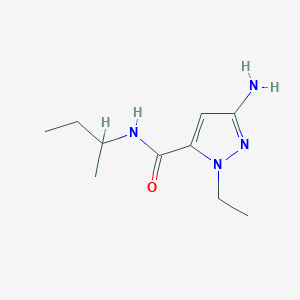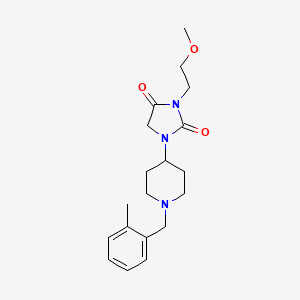
3-(2-Methoxyethyl)-1-(1-(2-methylbenzyl)piperidin-4-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxyethyl)-1-(1-(2-methylbenzyl)piperidin-4-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H27N3O3 and its molecular weight is 345.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compounds in Medicinal Chemistry
Hydantoin derivatives, including imidazolidine-2,4-dione, play a crucial role in medicinal chemistry due to their diverse biological and pharmacological activities. These compounds are essential scaffolds in drug discovery, showing efficacy in therapeutic and agrochemical applications. They are involved in synthesizing non-natural amino acids and their conjugates, potentially useful in medicine. The Bucherer-Bergs reaction is a notable method for synthesizing hydantoin, demonstrating the importance of such heterocyclic compounds in creating new therapeutic agents (Shaikh et al., 2023).
Enzymatic Remediation of Organic Pollutants
Enzymatic approaches using redox mediators have shown promise in the remediation and degradation of various organic pollutants in industrial wastewater. This method highlights the potential of enzymes, such as laccases and peroxidases, in environmental cleanup efforts. The application of redox mediators can significantly enhance the efficiency of these enzymes in degrading recalcitrant compounds, suggesting a role for chemical compounds like 3-(2-Methoxyethyl)-1-(1-(2-methylbenzyl)piperidin-4-yl)imidazolidine-2,4-dione in supporting these enzymatic reactions (Husain & Husain, 2007).
Synthesis and Drug Design
The synthesis of thiazolidinedione and related scaffolds, such as imidazolidine-2,4-dione, has been pivotal in designing drugs targeting specific diseases. These compounds have been explored for their potential as Protein Tyrosine Phosphatase 1B (PTP 1B) inhibitors, offering a strategic approach to treat or manage conditions like Type 2 Diabetes Mellitus (T2DM). This area of research underscores the importance of such compounds in the rational design and synthesis of novel therapeutics (Verma et al., 2019).
Biological Activities of Functionalized Heterocycles
1,3-Thiazolidin-4-ones and their functionalized analogs, including compounds with imidazolidine-2,4-dione structures, exhibit significant pharmacological importance. These compounds are found in commercial pharmaceuticals and show potential activities against various diseases. The synthesis and exploration of these compounds highlight their critical role in medicinal chemistry and drug development (Santos et al., 2018).
Propriétés
IUPAC Name |
3-(2-methoxyethyl)-1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-15-5-3-4-6-16(15)13-20-9-7-17(8-10-20)22-14-18(23)21(19(22)24)11-12-25-2/h3-6,17H,7-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMBXSVOPQYJSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)N3CC(=O)N(C3=O)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
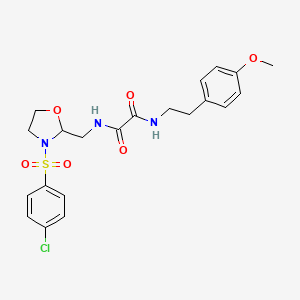
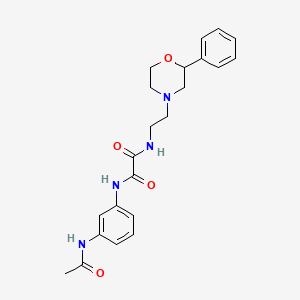

![6-Fluoro-1-[3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)propyl]-3,4-dihydroquinolin-2-one](/img/structure/B2874841.png)
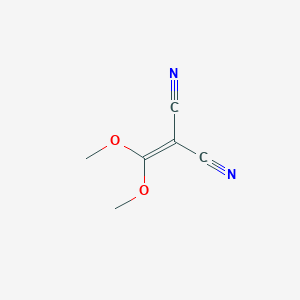
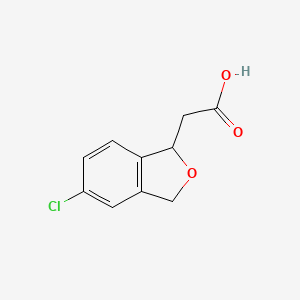
![6-Acetyl-2-(4-((4-fluorophenyl)thio)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2874846.png)
![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2874847.png)
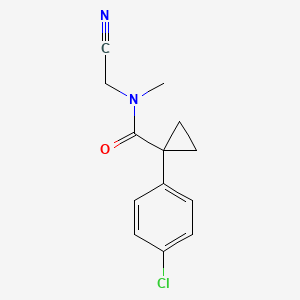
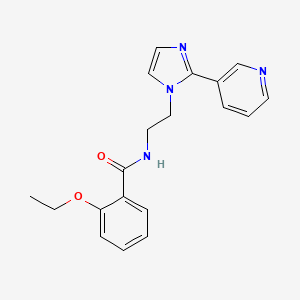
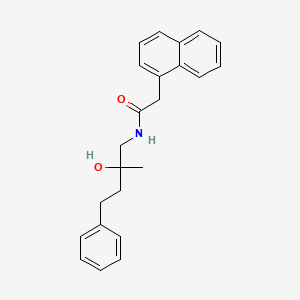
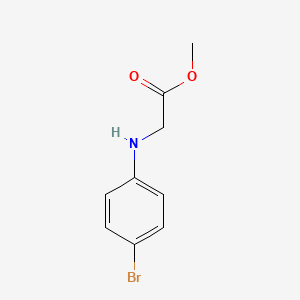
![4-benzoyl-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2874855.png)
